ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate
Overview
Description
Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a useful research compound. Its molecular formula is C25H29N3O5 and its molecular weight is 451.5. The purity is usually 95%.
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Mechanism of Action
Mode of Action
This would result in decreased neuron firing and a calming effect .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. If it does indeed interact with GABA receptors like other benzodiazepines, it could affect the GABAergic pathway, leading to increased inhibitory neurotransmission .
Pharmacokinetics
It may undergo hepatic metabolism and be excreted in the urine .
Result of Action
If it does interact with GABA receptors, it could lead to decreased neuronal excitability, potentially exerting anxiolytic, sedative, or anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target. The presence of other substances could lead to competitive or noncompetitive inhibition .
Properties
IUPAC Name |
ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-5-33-25(31)13-19-12-24(30)28(22-11-17(3)16(2)10-21(22)27-19)15-23(29)26-14-18-6-8-20(32-4)9-7-18/h6-12,27H,5,13-15H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJQNEIGUNYVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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